molecular formula C10H6FNOS2 B3009571 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde CAS No. 890091-61-9

4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde

Cat. No.: B3009571
CAS No.: 890091-61-9
M. Wt: 239.28
InChI Key: IZHCIGYBZIMQDE-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde is a sophisticated chemical building block designed for pharmaceutical and antimicrobial research. This compound features a critical thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure integrates a 4-fluorophenyl moiety, a common substituent used to fine-tune molecular properties like metabolic stability and membrane permeability. Thiazole derivatives are extensively investigated for their potent biological activities. Specifically, novel thiazole-bearing compounds have demonstrated significant antibacterial activity against Gram-positive pathogens , including methicillin-resistant Staphylococcus aureus (MRSA), and antifungal activity against azole-resistant strains such as Aspergillus fumigatus . Furthermore, the thiazole nucleus is a key structural component in the development of various anticancer agents , where it often serves as a core pharmacophore interfering with crucial cellular processes . The presence of both an aldehyde and a thioxo group in this molecule provides versatile reactive handles for further synthetic elaboration. Researchers can utilize these sites to create hydrazones, amides, or a variety of fused heterocyclic systems, facilitating the exploration of structure-activity relationships in drug discovery campaigns. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-sulfanylidene-3H-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS2/c11-7-3-1-6(2-4-7)9-8(5-13)15-10(14)12-9/h1-5H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHCIGYBZIMQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=S)N2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde typically involves the reaction of 4-fluoroaniline with carbon disulfide and chloroacetaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid.

    Reduction: 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common method is through the condensation of appropriate thioketones with aldehydes or isothiocyanates under acidic or basic conditions. The resulting compound can be characterized using various spectroscopic techniques including NMR, IR spectroscopy, and X-ray crystallography to confirm its structure and purity.

Table 1: Key Synthetic Routes

MethodReagentsConditionsReference
Condensation ReactionThioketones + AldehydesAcidic/Basic medium
CyclizationIsothiocyanates + AminesHeat under nitrogen
Base-Catalyzed ReactionSodium tertiary butoxide + DMF70–80 °C for 3 hours

Biological Activities

The biological applications of this compound are significant, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain thiazole derivatives showed potent activity against melanoma and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A specific derivative was tested against human keratinocytes and melanoma cell lines. The results indicated a reduction in cell viability by up to 80% at higher concentrations (100 µM) after 72 hours of incubation. This underscores the potential for developing new anticancer agents based on the thiazole scaffold .

Antimicrobial Properties

In addition to anticancer activity, compounds similar to this compound have shown promising antimicrobial properties. Studies have reported effective inhibition against a range of bacterial strains, suggesting potential applications in treating infections.

Mechanistic Insights

The mechanism by which these thiazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors involved in signaling pathways. For example, some compounds have been identified as inhibitors of diacylglycerol kinases (DGKs), which play a crucial role in lipid signaling pathways that are often dysregulated in cancer .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Halogen Substituent Variations
  • 4-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde: Substitution of the fluorine atom with chlorine at the para position of the phenyl ring results in minor differences in crystal packing due to the larger atomic radius of chlorine. The isostructural analogs (Cl vs. F) exhibit nearly identical molecular conformations but adjust crystal lattice parameters to accommodate halogen size . Biological Implications: Chlorinated analogs in related studies show comparable COX-1/COX-2 inhibitory activity to fluorinated derivatives, suggesting halogen choice may influence pharmacokinetics (e.g., lipophilicity) rather than potency .
  • Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate: Replacement of the carbaldehyde group with a carboxylate ester and addition of a methylsulfanyl group at position 4 alters electronic properties. The ester group enhances solubility in non-polar solvents, while the methylsulfanyl group increases lipophilicity .
Functional Group Modifications
  • This compound is reported as a white crystalline powder with a melting point of 90–93°C and low water solubility .
  • 2-(3-Methoxy-Phenyl)-Thiazole-5-Carbaldehyde :

    • The methoxyphenyl substituent introduces electron-donating effects, contrasting with the electron-withdrawing fluorophenyl group. This may enhance resonance stabilization of the thiazole ring, influencing binding interactions in biological targets .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Solubility Key Functional Groups
4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde 4-Fluorophenyl, thioxo, aldehyde Not reported Likely low in water; soluble in DMSO/ethanol (inferred) Thioxo, carbaldehyde
4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde 4-Chloro, oxo, aldehyde 90–93 Low in water; soluble in ethanol Oxo, carbaldehyde
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 4-Chlorophenyl, methylsulfanyl, ester Not reported High in organic solvents Methylsulfanyl, carboxylate

Biological Activity

4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H8FN1S2O\text{C}_{11}\text{H}_{8}\text{F}\text{N}_{1}\text{S}_{2}\text{O}

This compound features a thiazole ring substituted with a fluorophenyl group and a carbonyl functional group, contributing to its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens.

Pathogen Activity Reference
Escherichia coliInhibition of growth
Staphylococcus aureusSignificant antibacterial action
Candida albicansAntifungal properties

The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Anticancer Activity

Research has highlighted the anticancer properties of this compound in various cancer cell lines.

Cell Line IC50 (µM) Effect Reference
A549 (Lung cancer)20.54Cytotoxicity
MCF-7 (Breast cancer)15.30Induces apoptosis
HeLa (Cervical cancer)18.25Cell cycle arrest

The compound's mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects.

  • In vitro studies demonstrated significant inhibition of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in macrophages treated with the compound.
  • Animal models indicated reduced edema in paw inflammation assays when administered with this compound compared to control groups .

Case Studies

A case study involving patients with chronic inflammatory conditions treated with formulations containing this compound showed a marked reduction in symptoms and improved quality of life. The study noted:

  • Patient Demographics : 50 patients aged 30–65 years.
  • Duration : Treatment for 12 weeks.
  • Outcome : 70% reported significant improvement in symptoms such as pain and swelling .

Q & A

Q. What are the optimized synthetic routes for preparing 4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves condensation reactions between 4-fluorophenyl derivatives and thiazole precursors. For example, a two-step approach can be employed:

Thiazole ring formation : React 4-fluorobenzaldehyde with thiourea in the presence of a sulfur donor (e.g., elemental sulfur) under reflux in ethanol.

Carbaldehyde functionalization : Introduce the aldehyde group via Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) .

  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC and confirm purity using HPLC or melting point analysis .

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on characteristic signals:
  • Thioxo group : A singlet at δ ~13.5 ppm (¹H NMR, DMSO-d₆) for the thiol proton.
  • Aldehyde proton : A sharp singlet at δ ~9.8 ppm.
  • Fluorophenyl ring : Multiplets in δ 7.2–7.8 ppm for aromatic protons and distinct ¹³C signals for C-F coupling (~162 ppm) .
  • FT-IR : Identify key bands:
  • C=S stretch at ~1240 cm⁻¹ (thioxo group).
  • C=O stretch at ~1680 cm⁻¹ (aldehyde) .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies between experimental and theoretical elemental analysis data?

  • Methodological Answer : Discrepancies (e.g., in C/H/N content) may arise from incomplete combustion or hygroscopicity. Mitigation steps include:
  • Repeat analysis : Use high-purity solvents for recrystallization and ensure complete drying (vacuum desiccator, 48 hrs).
  • Cross-validation : Compare with mass spectrometry (HRMS) for molecular ion confirmation.
  • Thermogravimetric analysis (TGA) : Rule out solvent/moisture retention .

Q. How can X-ray crystallography and software suites (e.g., SHELX, WinGX) determine the molecular geometry and packing interactions of this compound?

  • Methodological Answer :
  • Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure solution : Employ SHELXD for phase determination and SHELXL for refinement. Adjust parameters for anisotropic displacement of fluorine atoms .
  • Visualization : Generate ORTEP diagrams via WinGX to illustrate thermal ellipsoids and intermolecular interactions (e.g., C-H···S hydrogen bonds) .
  • Validation : Check R-factor convergence (<0.05) and data-to-parameter ratios (>15:1) .

Q. What experimental approaches are used to analyze the structure-activity relationship (SAR) of thiazole derivatives like this compound?

  • Methodological Answer :
  • Bioactivity assays : Test against microbial strains (e.g., E. coli, S. aureus) using broth microdilution to determine MIC values.
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to correlate electronic properties (HOMO-LUMO gaps) with antimicrobial efficacy.
  • Derivatization : Synthesize analogs (e.g., replacing the fluorophenyl group with chlorophenyl) and compare activity profiles .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between synthesized batches?

  • Methodological Answer :
  • Re-examine reaction conditions : Trace solvent residues (e.g., DMF) can shift peaks. Use deuterated solvents and ensure complete solvent removal.
  • Dynamic effects : Rotameric equilibria in the thiazole ring may cause splitting. Acquire variable-temperature NMR to observe coalescence .
  • Impurity profiling : Employ LC-MS to detect byproducts (e.g., oxidized aldehyde to carboxylic acid) .

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